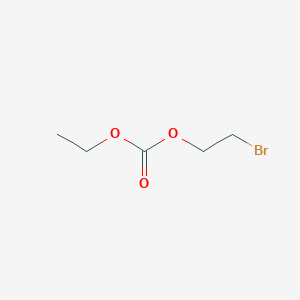
2-bromoethyl Ethyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromoethyl Ethyl Carbonate” is an organobromine compound . It is also known as “1-Bromo-2-methoxyethane” and “2-BROMOETHYL METHYL ETHER” among other names . It is used in the preparation of alkylcholine salts .
Molecular Structure Analysis
The molecular formula of “2-bromoethyl Ethyl Carbonate” is C5H9BrO3 . Its average mass is 197.027 Da and its mono-isotopic mass is 195.973495 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromoethyl Ethyl Carbonate” include a boiling point of 40-41 °C/66 mmHg (lit.), a density of 1.479 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.447 (lit.) . It is soluble in water at 14.4g/L at 25°C .
Aplicaciones Científicas De Investigación
Catalysis in Cyclic Carbonate Synthesis
2-Bromoethyl ethyl carbonate derivatives play a crucial role in the synthesis of cyclic carbonates. Dai et al. (2010) explored 3-(2-hydroxyl-ethyl)-1-propylimidazolium bromide, a material related to 2-bromoethyl ethyl carbonate, which demonstrated high efficiency in catalyzing the synthesis of cyclic carbonates from CO2 and epoxides under mild conditions (Dai et al., 2010).
Enhancing Battery Performance
In the field of energy storage, compounds similar to 2-bromoethyl ethyl carbonate have been investigated to improve battery performance. Zheng et al. (2020) found that ethyl-(2,2,2-trifluoroethyl) carbonate, when added to lithium-ion battery electrolytes, significantly enhanced their high-temperature cycle performance (Zheng et al., 2020).
Polymer Modification
Research by Ben-Shaba and Domb (2006) involved reactions with mono-bromo ethyl carbonate for the preparation of novel aliphatic polycarbonate esters. This work highlighted the potential of using 2-bromoethyl ethyl carbonate derivatives for synthesizing polymers with improved biodegradability (Ben-Shaba & Domb, 2006).
Hydrolysis Studies
The hydrolysis of ethyl-2-bromoisobutyrate ester, a compound related to 2-bromoethyl ethyl carbonate, was thoroughly studied by Wang and Lam (2004). Their research focused on understanding the reaction mechanisms and conditions affecting the conversion of reactants, which is relevant to the hydrolysis of 2-bromoethyl ethyl carbonate derivatives (Wang & Lam, 2004).
Graphene Oxide Catalysis
Zhang et al. (2016) developed a grafted ionic liquid using 2-bromoethanol, a compound structurally similar to 2-bromoethyl ethyl carbonate, for catalyzing the cycloaddition of CO2 with epoxides. Their work demonstrates the potential of using derivatives of 2-bromoethyl ethyl carbonate in advanced catalytic systems (Zhang et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that bromoethyl compounds often interact with various biological macromolecules, such as proteins and nucleic acids .
Mode of Action
Bromoethyl compounds are generally known to undergo elimination reactions via the e2 mechanism . In this process, a base abstracts a proton from the β-carbon, leading to the formation of a pi bond and the expulsion of the leaving group .
Biochemical Pathways
Bromoethyl compounds are often used in the synthesis of pharmaceuticals and crown ethers , suggesting that they may play a role in various biochemical reactions.
Pharmacokinetics
Its solubility in water suggests that it may be absorbed and distributed in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with biological macromolecules and enzymes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromoethyl ethyl carbonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its action and efficacy may be influenced by the pH and ionic strength of its environment, as these factors can affect the compound’s reactivity and interactions with its targets.
Propiedades
IUPAC Name |
2-bromoethyl ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNKJKYWYSECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromoethyl Ethyl Carbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)
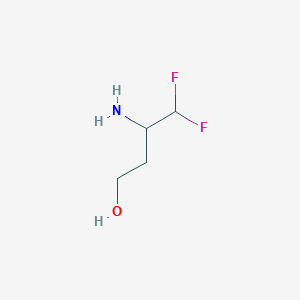

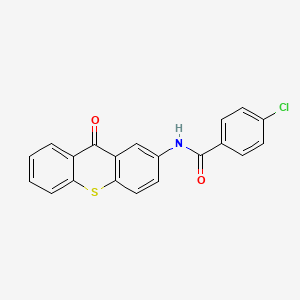
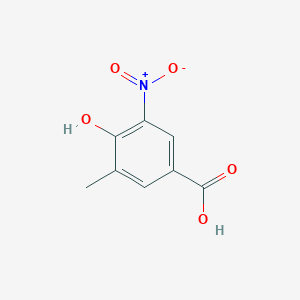
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)
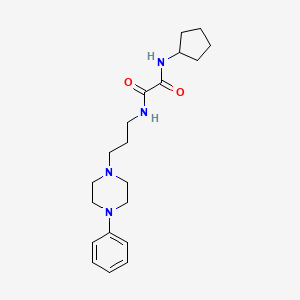
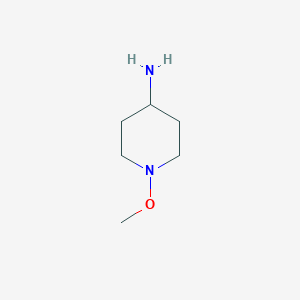
![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

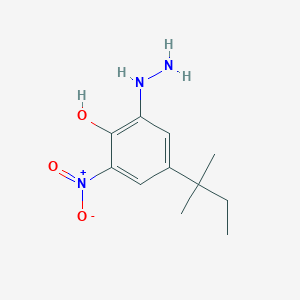
![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)